molecular formula C18H19ClN2O5 B12924921 1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one

1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one

Cat. No.: B12924921
M. Wt: 378.8 g/mol
InChI Key: KBEKVDURXOJCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one” is a complex chemical entity that combines three distinct components: 1,3-dimethyl-2-phenylbenzene, perchloric acid, and 1H-pyrimidin-6-one. Each of these components has unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-2-phenylbenzene can be synthesized through electrophilic aromatic substitution reactions, where methyl and phenyl groups are introduced to the benzene ring under controlled conditions . Perchloric acid is typically produced by the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere . 1H-pyrimidin-6-one can be synthesized through various organic synthesis methods, including cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of perchloric acid involves the reaction of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride . The production of 1,3-dimethyl-2-phenylbenzene and 1H-pyrimidin-6-one on an industrial scale involves optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-phenylbenzene undergoes electrophilic aromatic substitution reactions, where substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles . Perchloric acid, being a strong oxidizer, participates in oxidation reactions, especially at elevated temperatures . 1H-pyrimidin-6-one can undergo various organic reactions, including nucleophilic substitution and cyclization.

Common Reagents and Conditions

    1,3-dimethyl-2-phenylbenzene: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Perchloric acid: Commonly used in reactions requiring strong acidic and oxidizing conditions.

    1H-pyrimidin-6-one: Reagents include bases, acids, and other nucleophiles for substitution reactions.

Major Products

    1,3-dimethyl-2-phenylbenzene: Substituted benzene derivatives.

    Perchloric acid: Perchlorate salts.

    1H-pyrimidin-6-one: Various pyrimidine derivatives.

Scientific Research Applications

Chemistry

Biology and Medicine

    1,3-dimethyl-2-phenylbenzene: Investigated for its potential biological activity and as a building block for pharmaceuticals.

    Perchloric acid: Used in the preparation of perchlorate salts, which have applications in medicine.

    1H-pyrimidin-6-one: Key component in the synthesis of antiviral and anticancer drugs.

Industry

Mechanism of Action

The mechanism of action for each component varies:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of the compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19ClN2O5

Molecular Weight

378.8 g/mol

IUPAC Name

1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one

InChI

InChI=1S/C14H14.C4H4N2O.ClHO4/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13;7-4-1-2-5-3-6-4;2-1(3,4)5/h3-10H,1-2H3;1-3H,(H,5,6,7);(H,2,3,4,5)

InChI Key

KBEKVDURXOJCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2.C1=CN=CNC1=O.OCl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.